molecular formula C11H11N3O3S B2698926 N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021256-54-1

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2698926
CAS No.: 1021256-54-1
M. Wt: 265.29
InChI Key: RFVWABJXAROTDX-UHFFFAOYSA-N
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Description

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a compound that features a thiazole ring and a furan ring, both of which are heterocyclic structures. The thiazole ring contains sulfur and nitrogen atoms, while the furan ring contains an oxygen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of a thiazole derivative with a furan carboxylic acid derivative under specific conditions. For example, the reaction might involve the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification steps are also critical to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit various biological activities.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and its derivatives are known for their diverse chemical reactivity and applications.

Uniqueness

N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is unique due to the combination of the thiazole and furan rings, which may confer distinct biological activities and chemical properties not observed in other similar compounds.

Properties

IUPAC Name

N-[4-(3-amino-3-oxopropyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c12-9(15)4-3-7-6-18-11(13-7)14-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H2,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVWABJXAROTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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